Cas no 91313-06-3 (2-amino-4-hydroxyhexanoic acid)

2-amino-4-hydroxyhexanoic acid Chemical and Physical Properties
Names and Identifiers
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- Norleucine, 4-hydroxy-
- 2-Amino-4-hydroxyhexanoic acid
- SCHEMBL5286822
- AKOS006338288
- EN300-1297646
- 91313-06-3
- 2-amino-4-hydroxyhexanoicacid
- 2-amino-4-hydroxyhexanoic acid
-
- Inchi: InChI=1S/C6H13NO3/c1-2-4(8)3-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)
- InChI Key: DMCRWAJLYOEMSK-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 147.08954328g/mol
- Monoisotopic Mass: 147.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.6Ų
- XLogP3: -2.7
2-amino-4-hydroxyhexanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1036260-1g |
2-Amino-4-hydroxyhexanoic acid |
91313-06-3 | 95% | 1g |
$1184.0 | 2024-04-16 | |
Enamine | EN300-1297646-1.0g |
2-amino-4-hydroxyhexanoic acid |
91313-06-3 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1297646-2.5g |
2-amino-4-hydroxyhexanoic acid |
91313-06-3 | 2.5g |
$3220.0 | 2022-12-06 | ||
Enamine | EN300-1297646-0.5g |
2-amino-4-hydroxyhexanoic acid |
91313-06-3 | 0.5g |
$1577.0 | 2022-12-06 | ||
Enamine | EN300-1297646-5.0g |
2-amino-4-hydroxyhexanoic acid |
91313-06-3 | 5.0g |
$4764.0 | 2022-12-06 | ||
Enamine | EN300-1297646-0.05g |
2-amino-4-hydroxyhexanoic acid |
91313-06-3 | 0.05g |
$1381.0 | 2022-12-06 | ||
Enamine | EN300-1297646-50mg |
2-amino-4-hydroxyhexanoic acid |
91313-06-3 | 50mg |
$468.0 | 2023-09-30 | ||
Enamine | EN300-1297646-250mg |
2-amino-4-hydroxyhexanoic acid |
91313-06-3 | 250mg |
$513.0 | 2023-09-30 | ||
Enamine | EN300-1297646-100mg |
2-amino-4-hydroxyhexanoic acid |
91313-06-3 | 100mg |
$490.0 | 2023-09-30 | ||
Enamine | EN300-1297646-1000mg |
2-amino-4-hydroxyhexanoic acid |
91313-06-3 | 1000mg |
$557.0 | 2023-09-30 |
2-amino-4-hydroxyhexanoic acid Related Literature
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
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Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
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Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
Additional information on 2-amino-4-hydroxyhexanoic acid
Professional Introduction to 2-amino-4-hydroxyhexanoic acid (CAS No. 91313-06-3)
2-amino-4-hydroxyhexanoic acid, with the chemical formula C₆H₁₁NO₃, is a significant compound in the field of biochemistry and pharmaceutical research. This amino acid derivative has garnered attention due to its unique structural properties and potential applications in drug development, enzyme inhibition, and biomaterial synthesis. Its molecular structure incorporates both an amino group and a hydroxyl group, making it a versatile building block for various biochemical pathways and synthetic applications.
The compound's significance is further underscored by its role in the synthesis of peptide mimetics and protease inhibitors. In recent years, researchers have been exploring its potential in developing novel therapeutic agents targeting inflammatory and metabolic disorders. The presence of both functional groups allows for diverse chemical modifications, enabling the creation of analogs with tailored biological activities.
Recent studies have highlighted the compound's utility in the development of bioconjugates for targeted drug delivery systems. By leveraging its bifunctional nature, scientists have been able to attach therapeutic molecules to polyethylene glycol (PEG) chains or other carriers, enhancing pharmacokinetic profiles and improving treatment efficacy. This approach has shown promise in clinical trials for conditions such as cancer and autoimmune diseases.
Moreover, 2-amino-4-hydroxyhexanoic acid has been investigated for its role in enzymatic catalysis. Its structural motif resembles natural amino acids, making it a candidate for designing synthetic enzymes or enzyme inhibitors. For instance, derivatives of this compound have been used to modulate the activity of matrix metalloproteinases (MMPs), which are enzymes implicated in tissue degradation and wound healing processes.
In the realm of material science, this compound has found applications in the development of hydrogels and biodegradable polymers. The hydroxyl group facilitates hydrogen bonding, while the amino group allows for ionic interactions, making it an ideal candidate for creating networks with controlled mechanical properties. Such materials are increasingly used in tissue engineering and as scaffolds for cell culture.
One of the most intriguing aspects of 2-amino-4-hydroxyhexanoic acid is its potential in neuroscience research. Preliminary studies suggest that certain derivatives may interact with neurotransmitter receptors or transporters, offering insights into potential treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. The precise targeting of these pathways remains an area of active investigation.
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available precursors such as hexanediol or hexanedioic acid. Advances in synthetic methodologies have improved yield and purity, making it more accessible for research purposes. Techniques like solid-phase synthesis and flow chemistry have been particularly useful in optimizing production processes.
The pharmacological profile of 2-amino-4-hydroxyhexanoic acid is still being elucidated, but early findings suggest it may possess properties that make it valuable in treating conditions associated with oxidative stress or inflammation. Its ability to chelate metal ions also raises possibilities for applications in metallodrug development, where metal ions are coordinated to therapeutic agents to enhance their efficacy.
Industrial applications are emerging as well, particularly in the production of specialty chemicals and fine intermediates for pharmaceuticals. Companies specializing in custom synthesis have begun offering this compound as a building block for more complex molecules, catering to the growing demand from academic institutions and biotech firms.
The regulatory landscape for compounds like 2-amino-4-hydroxyhexanoic acid is generally favorable for research purposes, provided they are handled according to standard laboratory protocols. As understanding of its properties grows, guidelines may evolve to reflect new findings regarding its toxicity or environmental impact.
In conclusion,2-amino-4-hydroxyhexanoic acid (CAS No. 91313-06-3) represents a promising area of research with diverse applications spanning medicine, materials science, and biotechnology. Its unique structural features offer opportunities for innovation across multiple disciplines, making it a compound worth watching as scientific understanding advances.
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